1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
Overview
Description
1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (1-BEMB) is a synthetic compound with potential applications in a variety of areas. This compound is of particular interest due to its unique structure and properties. 1-BEMB is composed of a benzyl group, ethynyl group, and a methoxy group. The combination of these three functional groups gives 1-BEMB a wide range of potential applications in the fields of medicine, chemistry, and biotechnology.
Scientific Research Applications
Conversion in Aqueous Alkaline Solutions
1-(Benzyloxy)-4-ethynyl-2-methoxybenzene's conversion in aqueous alkaline solutions during heat treatment under pressure and a reducing atmosphere has been studied. This research supports developing processes for producing liquid fuels from spent pulping liquors (Alén, 1991).
Electrosynthesis and Spectroscopic Characterization
Polymers derived from similar compounds have been electrosynthesized and characterized, highlighting their solubility in organic solvents and structural characteristics. These studies offer insights into the properties of polymers formed from 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene and related compounds (Moustafid et al., 1991).
Synthesis of Bioisosteric Colchicine Analogues
This compound has been used as a precursor in synthesizing putative bioisosteric colchicine analogues, demonstrating its potential in medicinal chemistry (Shishov et al., 2014).
Formation of Inclusion Complexes
Research on methoxy-functionalized derivatives has shown the formation of stable inclusion complexes with other molecules. This finding is significant for understanding molecular interactions and designing novel materials (Pigge et al., 1999).
Synthesis of Platinum Complexes
The compound has been used in synthesizing new acetylide-functionalized aromatic ligands and their dinuclear platinum complexes, indicating its role in developing complex chemical structures (Khan et al., 2003).
Pyrolysis Mechanisms
Studies on methoxy substituted α-O-4 lignin model compounds, including 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, provide insights into the pyrolysis mechanisms of these compounds. This research is crucial for understanding the thermal degradation processes of lignin and related materials (Kim et al., 2014).
properties
IUPAC Name |
4-ethynyl-2-methoxy-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUHQGRVJMSIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448892 | |
Record name | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | |
CAS RN |
144735-54-6 | |
Record name | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.